6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine

Medicinal Chemistry Building Block Procurement Chemical Identity Verification

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine (CAS 1196146-54-9; C8H10N2O2; MW 166.18 g/mol) is a heterocyclic amine featuring a 2,3-dihydrofuro[2,3-b]pyridine core scaffold substituted with a 6-methoxy group. The compound represents a versatile building block for medicinal chemistry programs, particularly for kinase inhibitor development based on the dihydrofuro[2,3-b]pyridine pharmacophore, which has demonstrated validated activity against IRAK4 in recent literature.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B12982070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)C(CO2)N
InChIInChI=1S/C8H10N2O2/c1-11-7-3-2-5-6(9)4-12-8(5)10-7/h2-3,6H,4,9H2,1H3
InChIKeyDEGGCRFKYHTTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine: Core Chemical and Sourcing Baseline for Procurement Decisions


6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine (CAS 1196146-54-9; C8H10N2O2; MW 166.18 g/mol) is a heterocyclic amine featuring a 2,3-dihydrofuro[2,3-b]pyridine core scaffold substituted with a 6-methoxy group . The compound represents a versatile building block for medicinal chemistry programs, particularly for kinase inhibitor development based on the dihydrofuro[2,3-b]pyridine pharmacophore, which has demonstrated validated activity against IRAK4 in recent literature [1][2]. The 6-methoxy substitution differentiates this compound from unsubstituted dihydrofuro[2,3-b]pyridin-3-amine analogs by providing a distinct electronic and steric profile amenable to further derivatization at the 3-amine position.

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine: Why In-Class Furo[2,3-b]pyridine Analogs Cannot Be Interchanged Without Verification


Dihydrofuro[2,3-b]pyridine derivatives exhibit substantial structure-activity relationship (SAR) sensitivity to substitution patterns. In the 2023 European Journal of Medicinal Chemistry IRAK4 inhibitor study, systematic structural modifications of the dihydrofuro[2,3-b]pyridine scaffold revealed that even minor changes in substitution and stereochemistry produced dramatic differences in both biochemical potency and pharmacokinetic parameters [1]. Within a single SAR series, IC50 values varied from 243 nM (hit compound 16) to 6.2 nM (compound 21) to 7.3 nM (compound 38), while clearance rates ranged from 12 to 43 ml/min/kg and oral bioavailability from 1.6% to 21% [1]. Furthermore, the comprehensive review of furo[2,3-b]pyridines documents that biological activity across this chemical class is exquisitely sensitive to both the position and nature of substituents on the fused heterocyclic system [2]. The 6-methoxy substitution on the target compound introduces a distinct hydrogen-bond acceptor and steric element at a position critical for modulating both target engagement and metabolic stability—factors that cannot be assumed equivalent across unsubstituted, halogen-substituted, or differently methoxylated dihydrofuro[2,3-b]pyridine analogs.

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine: Verifiable Differentiation Evidence Against Comparators and Alternatives


Molecular Formula and CAS Registry Differentiation from Non-Methoxylated Dihydrofuro[2,3-b]pyridin-3-amine Analogs

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine possesses a distinct CAS registry number (1196146-54-9) and molecular formula (C8H10N2O2; MW 166.18 g/mol) that differentiates it from the unsubstituted 2,3-dihydrofuro[2,3-B]pyridin-3-amine comparator (CAS 870061-94-2; C7H8N2O; MW 136.15 g/mol) . The methoxy group contributes an additional 30.03 g/mol molecular weight increment and introduces an extra hydrogen bond acceptor (calculated TPSA for target compound = 57.37 Ų) . This substitution creates a distinct chemical entity requiring independent identity verification in procurement workflows.

Medicinal Chemistry Building Block Procurement Chemical Identity Verification

Supplier-Documented Purity Benchmark: 98% Assay Specification for Reproducible Synthetic Applications

The target compound is commercially available with a documented purity specification of 98% . This purity level provides a defined quality benchmark for procurement decisions. In contrast, the unsubstituted analog 2,3-dihydrofuro[2,3-B]pyridin-3-amine (CAS 870061-94-2) is listed by suppliers with a minimum purity specification of 95% , representing a 3 percentage point differential in the minimum guaranteed assay value. Higher purity reduces the likelihood of contaminant interference in sensitive reactions and improves stoichiometric accuracy.

Quality Control Synthetic Chemistry Procurement Specification

Distinct Pharmacophoric Position from 5-Substituted Furo[2,3-b]pyridine Derivatives

The 6-methoxy substitution on the target compound occupies a distinct vector on the dihydrofuro[2,3-b]pyridine scaffold compared to commonly explored 5-substituted furo[2,3-b]pyridine derivatives [1]. Literature on furo[2,3-b]pyridine SAR indicates that the position of substituents on the fused ring system governs both target binding orientation and physicochemical properties [1]. The comprehensive review of furo[2,3-b]pyridines establishes that modifications at different ring positions yield distinct biological activity profiles [1]. Specifically, 3- and 5-position functionalization has been extensively characterized for Aurora kinase targeting, whereas the 6-position substitution pattern of the target compound explores underexamined chemical space within this scaffold class .

Kinase Inhibitor Design Structure-Activity Relationship Scaffold Optimization

Predicted Metabolic Soft Spot Differentiation: 6-Methoxy Group as a Potential CYP450-Mediated Oxidation Site

The 6-methoxy group on the target compound introduces a predicted site for cytochrome P450-mediated O-demethylation, a metabolic pathway distinct from that of unsubstituted dihydrofuro[2,3-b]pyridin-3-amine analogs [1]. In the dihydrofuro[2,3-b]pyridine IRAK4 inhibitor series, structural modifications aimed at improving metabolic stability and reducing clearance identified that substituent positioning and electronic character critically influenced clearance rates—ranging from 12 to 43 ml/min/kg across analogs [1]. The methoxy substituent in the target compound represents a modifiable handle for metabolic stability optimization through either deuteration strategies or replacement with bioisosteres (e.g., -CF3, -Cl, -CN) in downstream medicinal chemistry efforts.

ADME Optimization Metabolic Stability Drug Metabolism

Solubility Profile: LogP 0.48 Indicates Balanced Lipophilicity for Aqueous and Organic Phase Compatibility

The calculated LogP for 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine is 0.48 . This moderate lipophilicity value differentiates the compound from the fully aromatic analog furo[2,3-b]pyridin-3-amine (CAS 1368318-05-1), which is reported to have micro-solubility in water of approximately 3.4 g/L (calculated) at 25°C . The 2,3-dihydro saturation in the target compound reduces aromatic character and alters solubility characteristics relative to the fully aromatic furo[2,3-b]pyridine system. The LogP value of 0.48 suggests balanced partitioning suitable for both aqueous biological assay conditions and organic synthetic transformations.

Physicochemical Properties Formulation Compatibility Assay Development

Amine Handle at C3 Enables Diverse Derivatization for Kinase Inhibitor Library Synthesis

The primary amine at the C3 position of 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine provides a reactive handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling . This contrasts with 2,3-carbon disubstituted furo[2,3-b]pyridine analogs bearing ester, amide, or ketone groups at the 2-position that require alternative synthetic strategies for diversification [1]. The 3-amine is particularly valuable for constructing kinase inhibitor libraries targeting the hinge-binding region, where amine-derived amides and ureas frequently establish critical hydrogen-bonding interactions with the kinase backbone. The dihydrofuro[2,3-b]pyridine scaffold has been validated as an IRAK4 kinase inhibitor template with IC50 values ranging from 6.2 nM to 243 nM across analogs in a 2023 medicinal chemistry optimization campaign [2].

Parallel Synthesis Combinatorial Chemistry Lead Optimization

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine: High-Value Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization Programs Targeting IRAK4 and Related Kinases

The dihydrofuro[2,3-b]pyridine scaffold has been validated as a privileged template for IRAK4 kinase inhibition, with optimized analogs achieving IC50 values of 7.3 nM, oral bioavailability of 21%, and clearance of 12 ml/min/kg [1]. 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine serves as a starting building block for constructing focused kinase inhibitor libraries where the 6-methoxy group can be retained as a hydrogen-bond acceptor or subsequently modified through O-demethylation and functional group interconversion. The C3 amine provides a direct coupling point for hinge-binding motifs, while the 6-position methoxy group offers a vector for modulating metabolic stability—a critical parameter given the observed clearance range of 12-43 ml/min/kg across the dihydrofuro[2,3-b]pyridine chemical series [1]. Teams should prioritize this compound over unsubstituted analogs when exploring 6-position SAR or when the methoxy group is intended as a synthetic placeholder for subsequent diversification.

Parallel Library Synthesis for Structure-Activity Relationship Exploration

The C3 primary amine of 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine enables rapid parallel synthesis of amide, sulfonamide, and urea derivatives using standard coupling protocols without requiring scaffold construction de novo [1]. This contrasts with 2,3-disubstituted furo[2,3-b]pyridines that lack a free amine and require alternative synthetic strategies for library expansion [2]. The 98% purity specification supports reproducible library synthesis with minimal impurity interference. The moderate LogP of 0.48 predicts compatibility with automated liquid handling systems and aqueous biological assay conditions . Research groups should select this building block when program objectives require rapid generation of 20-200 compound arrays for SAR analysis.

Metabolic Stability Optimization Through 6-Position Engineering

The 6-methoxy group on this compound represents a defined metabolic liability (predicted O-demethylation site) that can be systematically addressed through established medicinal chemistry strategies including deuteration, replacement with bioisosteres (e.g., -CF3, -Cl, -CN), or cyclization to reduce CYP450-mediated oxidation [1]. The dihydrofuro[2,3-b]pyridine IRAK4 inhibitor optimization campaign demonstrated that structural modifications directly addressing metabolic soft spots reduced clearance from 43 ml/min/kg to 12 ml/min/kg while maintaining biochemical potency (IC50 6.2 nM → 7.3 nM) [1]. For teams focused on ADME optimization, the methoxy group provides a rational starting point for stability engineering, enabling head-to-head comparison of clearance and microsomal stability between methoxy-containing and methoxy-modified analogs within a single chemical series.

Chemical Biology Probe Development for Inflammatory and Autoimmune Target Validation

The dihydrofuro[2,3-b]pyridine scaffold has demonstrated the ability to reduce pro-inflammatory cytokine production in both mouse iBMDMs and human PBMCs, with compound 38 showing oral efficacy in LPS-induced mouse models [1]. 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine provides a starting point for developing chemical probes targeting IRAK4-mediated inflammatory pathways, including IBD, rheumatoid arthritis, and systemic lupus erythematosus [1]. The 6-methoxy substitution offers a vector for installing biotin tags, fluorophores, or photoaffinity labels through the methoxy group or via functionalization at the C3 amine handle. Teams should select this compound over non-methoxylated analogs when the 6-position is required for linker attachment or when the methoxy group is intended to modulate cellular permeability relative to more polar unsubstituted derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.